molecular formula C12H25N5O3S B6088830 N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide

Cat. No.: B6088830
M. Wt: 319.43 g/mol
InChI Key: CREQHGJNAHUEGJ-UHFFFAOYSA-N
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Description

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide is a triazine-sulfonamide hybrid compound characterized by a 1,3,5-triazin-2-yl core substituted with a morpholinoethyl group and a propanesulfonamide moiety.

Properties

IUPAC Name

N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3S/c1-11(2)21(18,19)15-12-13-9-17(10-14-12)4-3-16-5-7-20-8-6-16/h11H,3-10H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREQHGJNAHUEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=NCN(CN1)CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-1,3,5-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-1,3,5-triazine ring.

    Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate alkylating agent.

    Attachment of the Propanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to introduce the propanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, leading to different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(2-morpholinoethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-propanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name / ID Substituent at Triazine Position 5 Sulfonamide/Amine Group Molecular Weight (g/mol) Notable Features
Target Compound: N-[5-(2-morpholinoethyl)-1,3,5-triazin-2-yl]-2-propanesulfonamide 2-morpholinoethyl 2-propanesulfonamide Not explicitly reported Morpholine enhances solubility; sulfonamide may aid in target binding.
BH47884 2-phenylethyl 4-methylbenzenesulfonamide 358.4579 Phenylethyl group increases lipophilicity; potential for CNS activity.
BH47882 Pyridin-3-ylmethyl 4-methylbenzenesulfonamide 345.4194 Pyridine ring offers hydrogen-bonding capability; possible kinase inhibition.
N-[5-(3-morpholinopropyl)-1,3,5-triazin-2-yl]-6-chloro-4-phenylquinazolin-2-amine 3-morpholinopropyl 6-chloro-4-phenylquinazolin-2-amine Not explicitly reported Quinazoline moiety suggests anticancer activity; morpholinopropyl improves PK.
N-[5-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine Tetrahydrofuran-2-ylmethyl 1,3-benzothiazol-2-amine Not explicitly reported Benzothiazole may confer antimicrobial properties; tetrahydrofuran boosts solubility.

Key Research Findings and Trends

Role of Substituents :

  • Morpholine vs. Pyridine/Phenyl : Morpholine-containing analogs (e.g., target compound and ) exhibit improved aqueous solubility compared to phenyl- or pyridine-substituted derivatives (e.g., BH47884 and BH47882) due to the polar oxygen atom in the morpholine ring .
  • Sulfonamide vs. Amine : Sulfonamide groups (target compound, BH47884/82) generally enhance binding to serine/threonine kinases or carbonic anhydrases, while amine-linked groups (e.g., benzothiazol-2-amine in ) are associated with DNA intercalation or antimicrobial activity .

Biological Activity: Kinase Inhibition: Compounds like BH47882 (pyridine-substituted) and (quinazoline-linked) are hypothesized to target kinases due to structural similarity to known inhibitors (e.g., imatinib analogs) .

Pharmacokinetic Properties :

  • Morpholine and tetrahydrofuran substituents (target compound, ) are associated with favorable absorption and metabolic stability, whereas phenyl groups (BH47884) may increase plasma protein binding and reduce bioavailability .

Critical Notes and Limitations

  • Data Gaps : Direct pharmacological data for the target compound are scarce in open-source literature. Comparisons rely on structural extrapolation and analogs with reported activities.
  • Contradictions : While morpholine generally improves solubility, excessive hydrophilicity (e.g., in ) might reduce cell membrane permeability, necessitating a balance in substituent design.
  • Synthetic Challenges : The synthesis of triazine-sulfonamide hybrids often requires multi-step protocols, with yields varying based on substituent complexity .

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